molecular formula C13H24O3 B2812468 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid CAS No. 2164923-85-5

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid

Cat. No.: B2812468
CAS No.: 2164923-85-5
M. Wt: 228.332
InChI Key: YJTWPXYTJNVKRW-UHFFFAOYSA-N
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Description

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid is a chiral organic compound of significant interest in research and development, particularly as a sophisticated building block in synthetic organic chemistry. Its molecular structure, featuring a sterically bulky 4-tert-butylcyclohexyl group and a 2-hydroxypropanoic acid moiety, makes it a valuable intermediate for the synthesis of complex molecules. This compound is structurally analogous to other researched cyclohexyl-derived hydroxypropanoic acids , suggesting its potential application in constructing active pharmaceutical ingredients (APIs), ligands for catalysis, and advanced materials. The primary research value of this compound lies in its two functional handles—the carboxylic acid and the secondary alcohol—which allow for diverse chemical modifications, such as esterification, amidation, and etherification. The presence of a chiral center also makes it relevant for studies in stereoselective synthesis. Researchers may employ it in the development of protease inhibitors, chiral ligands for asymmetric catalysis, or as a precursor for fragrance and polymer chemistry. Its tert-butylcyclohexyl component is known to impart lipophilicity, which can influence the pharmacokinetic properties of resultant candidate molecules. Handling Note: This product is designated 'For Research Use Only' (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

3-(4-tert-butylcyclohexyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h9-11,14H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTWPXYTJNVKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid typically involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then further reacted to introduce the hydroxypropanoic acid group. The hydrogenation process can be carried out using a rhodium catalyst in the presence of hydrogen chloride or sulfuric acid to achieve high cis-isomer content .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous-flow biocatalytic processes. These methods employ carbonyl reductase (CRED) enzymes for the stereoselective reduction of ketones, followed by enzymatic acetylation to achieve high diastereoisomeric purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired transformation.

Major Products Formed

    Oxidation: Formation of 3-(4-Tert-butylcyclohexyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Propanoic Acid Derivatives

Table 1: Key Structural Features of Related Compounds
Compound Name Substituent at C3 Functional Groups Key Structural Differences
3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid 4-tert-butylcyclohexyl –OH (C2), –COOH (C1) Alicyclic, sterically bulky substituent
Danshensu (3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid) 3,4-dihydroxyphenyl –OH (C2, aromatic), –COOH (C1) Aromatic ring with catechol moiety
3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid 4-hydroxyphenyl –OH (C2, aromatic), –COOH (C1) Simpler aromatic substituent
2-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid 4-methoxyphenyl, Boc-protected amino –NHBoc (C2), –COOH (C1) Amino-protected derivative
(S)-2-Hydroxypropanoic acid (Lactic acid) –CH₃ –OH (C2), –COOH (C1) Minimal substituent (methyl group)

Key Observations :

  • Aromatic vs. Alicyclic Substituents: Unlike aromatic analogs like Danshensu or 3-(4-hydroxyphenyl)propanoic acid , the tert-butylcyclohexyl group introduces steric bulk and lipophilicity, likely enhancing membrane permeability but reducing water solubility.
  • Functional Group Variations: The absence of catechol or methoxy groups (common in salvianolic acids or caffeic acid derivatives ) may limit antioxidant activity compared to phenolic analogs.

Physicochemical Properties and Functional Group Influence

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Water Solubility LogP (Predicted) Acidity (pKa)
3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid Low (estimated) ~3.5 ~3.1 (COOH)
Danshensu Moderate ~1.2 2.9 (COOH)
(S)-2-Hydroxypropanoic acid 694.0 High −0.6 3.86 (COOH)
3-(4-Hydroxyphenyl)propanoic acid Moderate ~1.8 4.1 (COOH)

Key Findings :

  • Lipophilicity : The tert-butylcyclohexyl group significantly increases LogP compared to Danshensu or lactic acid, suggesting improved lipid bilayer penetration .
  • Acidity : The carboxylic acid pKa (~3.1) is comparable to Danshensu (~2.9) due to similar electron-withdrawing effects of substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries to control stereochemistry . Enantiomeric purity is optimized by adjusting reaction conditions (e.g., solvent polarity, temperature) and validated using chiral HPLC or polarimetry. Chromatographic purification (e.g., silica gel or preparative HPLC) removes diastereomeric by-products .

Q. How can researchers characterize the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is definitive for stereochemical assignment. Alternatively, nuclear Overhauser effect (NOE) NMR experiments differentiate axial/equatorial tert-butylcyclohexyl conformers. Mass spectrometry (HRMS) and FT-IR confirm molecular weight and functional groups (e.g., hydroxyl and carboxylic acid peaks) .

Q. What are common impurities in the synthesis of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid, and how are they identified?

  • Methodological Answer : Impurities include unreacted ketone intermediates, diastereomers, and esterified by-products. LC-MS with reverse-phase columns and UV detection identifies these impurities. Quantification via calibration curves ensures compliance with purity thresholds (>98% for pharmacological studies) .

Advanced Research Questions

Q. How does the tert-butylcyclohexyl group influence the compound’s lipophilicity and biological membrane permeability?

  • Methodological Answer : The tert-butyl group enhances lipophilicity (logP increases by ~2.0 units compared to non-substituted analogs), improving membrane permeability. Computational tools like Schrödinger’s QikProp predict permeability coefficients (e.g., Caco-2 cell models). Experimental validation uses parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies resolve conflicting bioactivity data across studies, such as varying anti-inflammatory potency in different assays?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using primary human macrophages for cytokine inhibition assays. Compare IC50 values with structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent effects .

Q. How can computational modeling predict the compound’s interaction with cyclooxygenase (COX) enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to COX-2’s active site. Focus on hydrogen bonding with Arg120 and hydrophobic interactions with the tert-butyl group. Validate predictions with site-directed mutagenesis and enzymatic inhibition assays .

Q. What is the impact of varying the cyclohexyl ring’s substitution pattern on chemical reactivity and metabolic stability?

  • Methodological Answer : Equatorial tert-butyl groups reduce steric hindrance, enhancing esterification rates (e.g., with methyl iodide). Metabolic stability is assessed via liver microsome assays: cytochrome P450 (CYP3A4) oxidation of the cyclohexyl ring is slower than para-fluorophenyl analogs, extending half-life .

Key Research Gaps and Future Directions

  • Stereochemical Stability : Investigate tert-butylcyclohexyl ring flipping under physiological conditions using dynamic NMR.
  • Toxicity Profiling : Conduct zebrafish embryo assays to assess developmental toxicity linked to hydroxyl group reactivity.
  • Prodrug Design : Explore ester or amide derivatives to enhance oral bioavailability while retaining anti-inflammatory activity .

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